molecular formula C14H15N3O B8583992 4-(Aminomethyl)-N-(2-aminophenyl)benzamide

4-(Aminomethyl)-N-(2-aminophenyl)benzamide

Cat. No.: B8583992
M. Wt: 241.29 g/mol
InChI Key: AJAOIHOZBOYYOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Aminomethyl)-N-(2-aminophenyl)benzamide is a useful research compound. Its molecular formula is C14H15N3O and its molecular weight is 241.29 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H15N3O

Molecular Weight

241.29 g/mol

IUPAC Name

4-(aminomethyl)-N-(2-aminophenyl)benzamide

InChI

InChI=1S/C14H15N3O/c15-9-10-5-7-11(8-6-10)14(18)17-13-4-2-1-3-12(13)16/h1-8H,9,15-16H2,(H,17,18)

InChI Key

AJAOIHOZBOYYOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CN

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 391 (840 mg, 1.9 mmol) in 2:1 mixture of DCM/TFA (6 mL) was stirred at room temperature for 2 hours. The reaction mixture was concentrated in vacuo to afford the title compound as a mixture of the mono and di-TFA salt. (1.33 g, 100% yield). LRMS: (calc) 241.2; (found) 242.2 (M+H1).
Name
391
Quantity
840 mg
Type
reactant
Reaction Step One
Name
DCM TFA
Quantity
6 mL
Type
reactant
Reaction Step One
Yield
100%

Synthesis routes and methods II

Procedure details

To a solution of N-(2-aminophenyl)-4-cyanobenzamide (237 mg, 1 mmol) in methanol (40 ml) was added sulfuric acid (196 mg, 1 mmol) and 5% palladium on charcoal (0.20 g). The mixture was stirred under an atmosphere of hydrogen at room temperature until hydrogen uptake ceased. The mixture was filtered through celite, and the filtrate was neutralized with 1 N NaOH solution in methanol (2 ml). The resulting mixture was filtered, and the filtrate was evaporated under vacuum to give the title compound (232 mg, 96% yield) as a grey solid. LC-MS (m/z) 242 (M+1).
Quantity
237 mg
Type
reactant
Reaction Step One
Quantity
196 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
96%

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